molecular formula C25H27N3O3S B1241106 N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide

N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide

Cat. No. B1241106
M. Wt: 449.6 g/mol
InChI Key: UFMJAGNPIYFMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide is a sulfonamide.

Scientific Research Applications

1. Cognitive Enhancement and Neuroprotection

Research has shown that certain derivatives of benzenesulfonamide, such as SB-399885, exhibit potent and selective antagonism of the 5-HT6 receptor. These compounds have demonstrated cognitive enhancing properties in various models, suggesting potential therapeutic applications in disorders characterized by cognitive deficits, like Alzheimer's disease and schizophrenia. Additionally, these compounds may improve cholinergic function, contributing to their cognitive benefits (Hirst et al., 2006).

2. Antimicrobial Activity

Benzenesulfonamide derivatives have also been synthesized with antimicrobial properties. For instance, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has yielded structures with significant antimicrobial activity against various bacteria and fungi. This highlights the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

3. Anticancer and Antitumor Activities

Studies have reported the synthesis of benzenesulfonamide derivatives with potential anticancer activity. These compounds have demonstrated significant inhibitory effects on human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines. The observed anticancer activities suggest the potential of these compounds in cancer treatment and the development of new therapeutic agents (Sławiński et al., 2012).

4. Enzyme Inhibition and Pharmacological Potential

Novel benzenesulfonamide derivatives have been reported to act as effective inhibitors of carbonic anhydrase (CA) enzymes, which are implicated in various diseases like glaucoma, epilepsy, obesity, and cancer. The inhibition of these enzymes by synthesized benzenesulfonamide derivatives suggests their potential in treating these conditions. Some of these derivatives have also shown anticonvulsant activity, indicating their potential in the treatment of seizure-related disorders (Mishra et al., 2017).

properties

Product Name

N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C25H27N3O3S/c29-25(28-17-15-27(16-18-28)20-22-7-3-1-4-8-22)23-13-11-21(12-14-23)19-26-32(30,31)24-9-5-2-6-10-24/h1-14,26H,15-20H2

InChI Key

UFMJAGNPIYFMFZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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